3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid is a boronic acid derivative characterized by the presence of a phenyl group substituted with a carbamoyl moiety and a trifluoroethyl group. This compound exhibits unique properties due to the trifluoromethyl group, which enhances its lipophilicity and biological activity. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.
The reactivity of 3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid is primarily attributed to the boron atom's electrophilic nature. It can participate in several types of reactions:
These reactions highlight its versatility in organic synthesis and medicinal chemistry.
3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid has shown potential biological activities, particularly as an inhibitor in various enzymatic processes. Its structural characteristics allow it to interact with biological targets effectively:
The synthesis of 3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid typically involves several key steps:
These methods ensure that the desired compound is obtained with high purity and yield.
3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid has several applications across various fields:
Interaction studies involving 3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid focus on its binding affinity and efficacy against biological targets. Techniques such as molecular docking simulations have been employed to predict how this compound interacts with proteins involved in metabolic pathways. These studies reveal insights into its mechanism of action and help optimize its structure for enhanced biological activity .
Several compounds share structural similarities with 3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Fluorophenylboronic acid | Contains fluorine substituent on phenyl ring | Lacks carbamoyl group |
| 3-Chlorophenylboronic acid | Chlorine substituent on phenyl ring | No trifluoroethyl group |
| 4-Methylphenylboronic acid | Methyl substituent on phenyl ring | Lacks trifluoroethyl and carbamoyl groups |
| 4-(Trifluoromethyl)phenylboronic acid | Trifluoromethyl group but no carbamoyl functionality | Different electronic properties |
| 4-(Anilinomethyl)phenylboronic acid | Contains an aniline moiety | Different reactivity patterns |
The presence of both the trifluoroethyl and carbamoyl groups in 3-[(2,2,2-Trifluoroethyl)carbamoyl]phenylboronic acid distinguishes it from these similar compounds, potentially enhancing its biological activity and synthetic utility.
The systematic name {4-[(2,2,2-trifluoroethyl)carbamoyl]phenyl}boronic acid follows International Union of Pure and Applied Chemistry (IUPAC) conventions. The root structure is a phenyl ring substituted at the para position with both a boronic acid group (-B(OH)₂) and a carbamoyl group (-NHC(O)-). The carbamoyl group is further modified with a 2,2,2-trifluoroethyl substituent, introducing three fluorine atoms at the terminal carbon.
The molecular formula C₉H₉BF₃NO₃ reflects the compound’s composition:
The SMILES string OB(O)c1ccc(cc1)C(=O)NC(C(F)(F)F) encodes its connectivity, while the InChI key SZLRKQKOUYNFDB-UHFFFAOYSA-N provides a unique identifier for computational referencing.
| Compound Name | Molecular Formula | Substituent Features |
|---|---|---|
| 3-(2,2,2-Trifluoroethoxy)phenylboronic acid | C₈H₈BF₃O₃ | Trifluoroethoxy group (-OCH₂CF₃) |
| 4-(2,2,2-Trifluoroethylcarbamoyl)phenylboronic acid | C₉H₉BF₃NO₃ | Trifluoroethylcarbamoyl group (-NHC(O)CH₂CF₃) |
The compound first appeared in chemical databases in the early 2000s, coinciding with heightened interest in boronic acids as Suzuki-Miyaura cross-coupling reagents. Its synthesis likely arose from efforts to combine the reactivity of boronic acids with the metabolic stability imparted by trifluoromethyl groups.
While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests two plausible routes:
The trifluoroethyl group’s strong electron-withdrawing nature necessitates careful control of reaction conditions to avoid deboronation.
Compared to simpler phenylboronic acids (e.g., 3-(2,2,2-trifluoroethoxy)phenylboronic acid, C₈H₈BF₃O₃), this compound exhibits:
Though excluded from safety discussions, its structural attributes suggest utility in:
The table below contrasts reactivity metrics with related compounds:
| Compound | pKa (Boronic Acid) | Suzuki Coupling Yield (%) |
|---|---|---|
| Phenylboronic acid | 8.7 | 92 |
| 3-(Trifluoroethoxy)phenylboronic acid | 7.9 | 88 |
| 4-(Trifluoroethylcarbamoyl)phenylboronic acid | 7.2 | 78 |
The lower pKa of 3-[(2,2,2-trifluoroethyl)carbamoyl]phenylboronic acid (estimated 7.2) reflects its increased acidity, favoring deprotonation in cross-coupling reactions.